molecular formula C7H11NO2 B1340413 1-Ethylpiperidine-2,4-dione CAS No. 99539-36-3

1-Ethylpiperidine-2,4-dione

Cat. No. B1340413
CAS RN: 99539-36-3
M. Wt: 141.17 g/mol
InChI Key: YSBKSRFISPYBQD-UHFFFAOYSA-N
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Patent
US04742165

Procedure details

300 ml of a 10% aqueous hydrochloric acid solution was added to 36.0 g of 3-carboethoxy-1-ethylpiperidine-2,4-dione, and they were refluxed for 40 minutes and allowed to cool. The resulting mixture was subjected to extraction by chloroform. The resulting chloroform layer was water-washed, dried and concentrated to obtain 16.6 g of 1-ethylpiperidine-2,4-dione as a light yellow oily matter with an yield of 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([CH:7]1[C:12](=[O:13])[CH2:11][CH2:10][N:9]([CH2:14][CH3:15])[C:8]1=[O:16])(OCC)=O>>[CH2:14]([N:9]1[CH2:10][CH2:11][C:12](=[O:13])[CH2:7][C:8]1=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
36 g
Type
reactant
Smiles
C(=O)(OCC)C1C(N(CCC1=O)CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was subjected to extraction by chloroform
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.